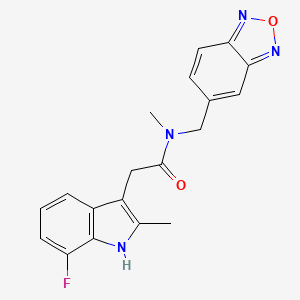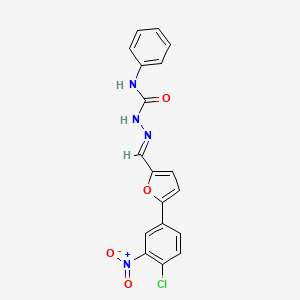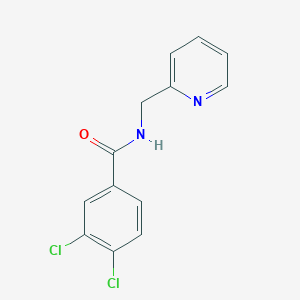![molecular formula C15H19NO4S B5511609 (3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)
(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol" is a complex organic molecule. Research in related areas focuses on synthesizing derivatives with similar frameworks and analyzing their structures and properties, aiming to explore their potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions and gold(I)-catalyzed cycloisomerization, to construct the core structure with high stereoselectivity and yield (Gabriele et al., 2006) (Yeh et al., 2010). These methodologies provide a foundation for the synthesis of structurally complex and stereochemically rich molecules.
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by X-ray diffraction analysis, confirming the configuration around critical bonds and establishing the stereochemistry of major stereoisomers. This structural information is crucial for understanding the compound's reactivity and potential interactions (Gabriele et al., 2006).
Chemical Reactions and Properties
Chemical transformations of molecules containing similar functional groups demonstrate a variety of reactions, including cycloadditions and Wittig reactions, highlighting the versatility and reactivity of the core structure (Subramaniyan & Raghunathan, 2001) (Cativiela et al., 1996). These reactions contribute to the compound's chemical diversity and potential for further functionalization.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and optical activity, are typically determined experimentally and are essential for the compound's application in synthesis and formulation development. While specific data for this compound was not directly available, related research emphasizes the importance of these properties in the overall evaluation of chemical substances.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are fundamental for understanding the behavior of the compound in chemical reactions and potential applications. Studies on similar compounds provide insights into the mechanisms and conditions favorable for specific transformations, enhancing the compound's utility in synthetic chemistry (Tanimura et al., 2011).
科学的研究の応用
Chemiluminescence and Solvent-Promoted Decomposition
Studies have explored the phenomenon of chemiluminescence and solvent-promoted decomposition in related bicyclic dioxetanes. For instance, research on bicyclic dioxetanes bearing a phenolic group has shown that decomposition can be induced by dissolution in an aprotic polar solvent, resulting in keto esters accompanied by bright light emission. This process, likened to a chemiluminescence mechanism, underscores the potential application of similar compounds in developing chemiluminescent materials or probes for analytical chemistry (Tanimura et al., 2011).
Enantioselective Synthesis and Catalysis
The enantioselective synthesis of amino acid derivatives, including those related to the cyclopropane structure, highlights applications in asymmetric catalysis and the production of biologically active molecules. For example, the preparation of enantiomerically pure cyclopropane carboxylic acids through HPLC resolution indicates the significance of these methods in synthesizing optically active pharmaceuticals and agrochemicals (Jiménez et al., 2001).
Organocatalysis and Michael Additions
The development of novel organocatalysts for asymmetric Michael additions of ketones to nitroalkenes showcases another research application area. Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions, demonstrate the potential of similar compounds in organocatalysis, facilitating asymmetric synthesis processes (Ruiz-Olalla et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-9-6-16(8-15(9,18)10-2-3-10)14(17)13-12-11(7-21-13)19-4-5-20-12/h7,9-10,18H,2-6,8H2,1H3/t9-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWZVUUSFZLRJE-PSLIRLAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=C4C(=CS3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C4C(=CS3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)
![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)
![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)

![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)
![5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)
![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)